

Application Notes and Protocols: 1-Boc-Homopiperazine as a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *1-Boc-homopiperazine*

Cat. No.: *B143305*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a valuable and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a protected secondary amine and a reactive secondary amine within a seven-membered ring, make it an ideal starting material for the synthesis of a diverse range of complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective functionalization of the unprotected nitrogen atom. Subsequent deprotection of the Boc group under acidic conditions reveals a second reactive site for further derivatization, enabling the creation of elaborate molecular architectures. This mono-protected homopiperazine derivative is widely utilized in the development of novel therapeutic agents, particularly in the synthesis of G protein-coupled receptor (GPCR) antagonists, Factor Xa inhibitors, and dipeptidyl peptidase IV (DPP-IV) inhibitors.^[1] This document provides detailed application notes and experimental protocols for the use of **1-Boc-homopiperazine** in key synthetic transformations.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	112275-50-0	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	200.28 g/mol	--INVALID-LINK--
Appearance	Colorless to yellow liquid	--INVALID-LINK--
Boiling Point	90 °C (0.5 mmHg)	--INVALID-LINK--
Density	1.016 g/mL at 20 °C	--INVALID-LINK--
Refractive Index	1.471	--INVALID-LINK--
Solubility	Not miscible or difficult to mix in water	--INVALID-LINK--
Storage	Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive.	--INVALID-LINK--

Applications in Synthesis

1-Boc-homopiperazine serves as a key intermediate in a variety of important synthetic transformations, including N-arylation, N-alkylation, and amide bond formation. These reactions are fundamental to the construction of pharmacologically active molecules.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to couple **1-Boc-homopiperazine** with various aryl halides and triflates.

Experimental Protocol: Synthesis of tert-Butyl 4-(p-tolyl)-1,4-diazepane-1-carboxylate

- Materials:

- **1-Boc-homopiperazine**
- 4-Bromotoluene
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene
- Argon or Nitrogen gas
- Procedure:
 - To an oven-dried Schlenk tube, add $Pd_2(dba)_3$ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
 - Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.
 - Add anhydrous toluene (5 mL) via syringe.
 - Add **1-Boc-homopiperazine** (1.0 mmol) and 4-bromotoluene (1.2 mmol) to the reaction mixture via syringe.
 - Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and quench with water (10 mL).
 - Extract the aqueous layer with ethyl acetate (3 x 15 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for N-Arylation Reactions

Aryl Halide	Catalyst /Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Bromotoluene	Pd ₂ (dba) ₃ / XPhos	NaOtBu	Toluene	100	12	96	Based on similar piperazine reactions [2]
2-Bromo-6-fluoropyridine	-	DIPEA	Ethanol	100	16	50	-- INVALID-LINK--[3]

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. **1-Boc-homopiperazine** can be effectively alkylated using this method.

Experimental Protocol: Synthesis of tert-Butyl 4-benzyl-1,4-diazepane-1-carboxylate

- Materials:

- 1-Boc-homopiperazine**
- Benzaldehyde
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

- Acetic Acid (optional)
- Procedure:
 - To a round-bottom flask, add **1-Boc-homopiperazine** (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCE or DCM (10 mL).
 - If the amine salt is used, neutralize with a base (e.g., triethylamine) prior to the addition of the reducing agent.
 - Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion. A catalytic amount of acetic acid can be added to facilitate the reaction, particularly with ketones.^[4]
 - Stir the reaction mixture at room temperature for 2-24 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
 - Extract the aqueous layer with DCM (3 x 15 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data for Reductive Amination

Carbonyl Compound	Reducing Agent	Solvent	Time (h)	Yield (%)	Reference
Benzaldehyde	NaBH(OAc) ₃	DCE	4	>90	General protocol[4]
Cyclohexanone	NaBH(OAc) ₃ / AcOH	DCE	12	>85	General protocol[4]

Application in Drug Discovery: Synthesis of GPCR Antagonists

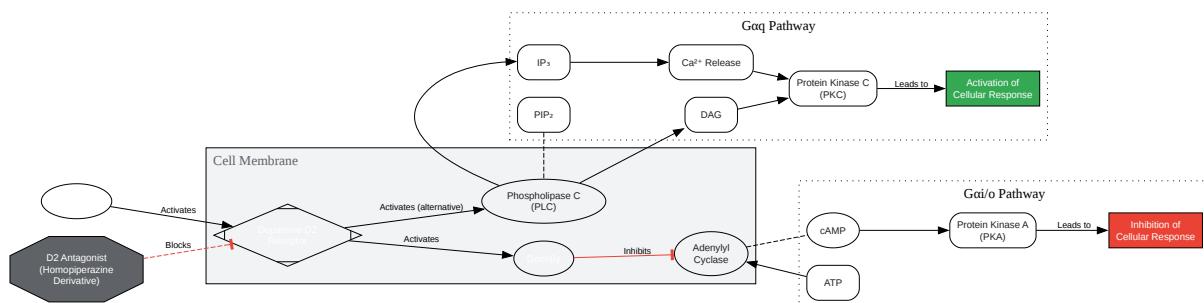
Derivatives of **1-Boc-homopiperazine** are prominent scaffolds in the design of antagonists for various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets in the treatment of central nervous system disorders.[5][6][7][8][9][10]

Dopamine D2 Receptor Antagonists

Dopamine D2 receptors are implicated in the pathophysiology of schizophrenia and Parkinson's disease. Antagonists of the D2 receptor are a cornerstone of antipsychotic therapy. The homopiperazine moiety can be found in a number of potent D2 receptor antagonists.

Signaling Pathway of Dopamine D2 Receptor

Dopamine D2 receptors typically couple to G α i/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also signal through G β g subunits to modulate ion channels and other effector proteins.[11][12][13][14] In some contexts, D2 receptors have been shown to couple to G α q/11, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.[5]

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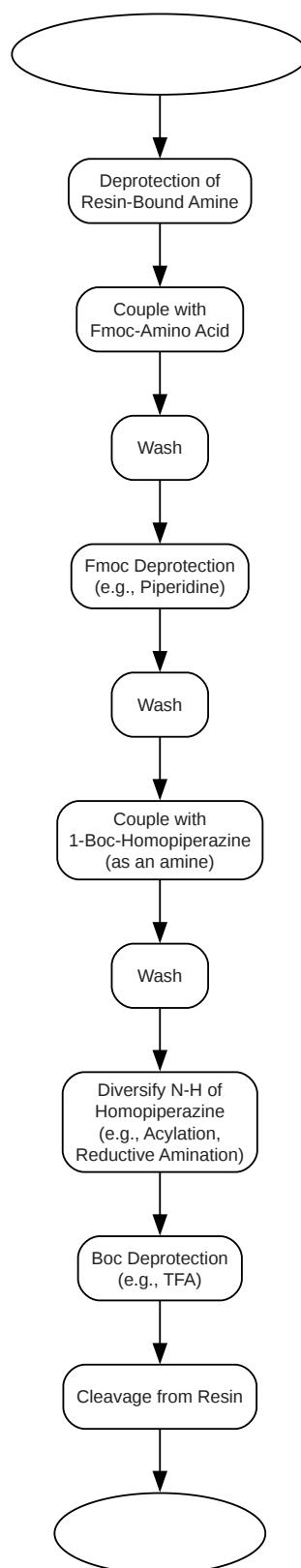
Dopamine D2 Receptor Signaling Pathways

Serotonin 5-HT1A Receptor Ligands

The serotonin 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Ligands for this receptor often feature an arylpiperazine or related scaffold, and homopiperazine derivatives have been explored for their potential as 5-HT1A receptor modulators.[6][8][9]

Signaling Pathway of Serotonin 5-HT1A Receptor

Similar to the D2 receptor, the 5-HT1A receptor primarily couples to Gai/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This signaling cascade is central to its role in modulating neuronal excitability and neurotransmitter release.[2][6][15][16]

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